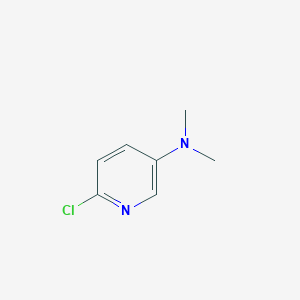

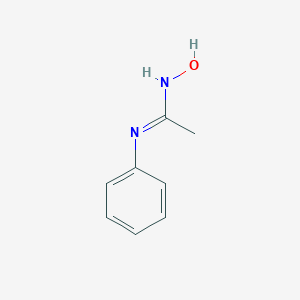

6-Chloro-N,N-dimethylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

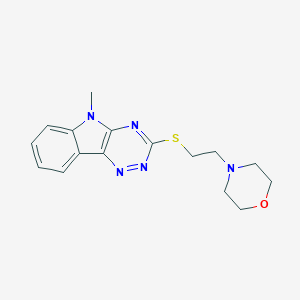

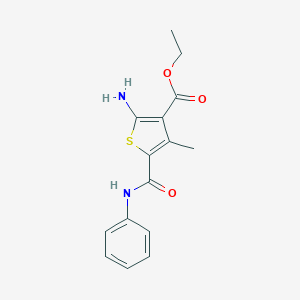

6-Chloro-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 g/mol . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 6-Chloro-N,N-dimethylpyridin-3-amine is 1S/C7H9ClN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 . The canonical SMILES representation is CN©C1=CN=C(C=C1)Cl .Physical And Chemical Properties Analysis

6-Chloro-N,N-dimethylpyridin-3-amine has a molecular weight of 156.61 g/mol . It has a topological polar surface area of 16.1 Ų and a complexity of 106 . It has one rotatable bond . The compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical structures, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This process involves the reaction of chloral with substituted anilines, highlighting the versatility of 6-Chloro-N,N-dimethylpyridin-3-amine in producing a variety of products depending on amine type and reaction conditions (Issac & Tierney, 1996).

Catalysis and Polymerization

Amines, including 6-Chloro-N,N-dimethylpyridin-3-amine, serve as initiators or co-initiators in polymerization processes, notably in the ring-opening polymerization of aliphatic cyclic esters. Their application in such processes underlines the importance of amines in materials science, enabling the controlled synthesis of polymers with specific properties (Duda et al., 2005).

Environmental Applications

The degradation of nitrogen-containing hazardous compounds, including various amines, is a critical area of research, especially in treating industrial effluents and ensuring water safety. Advanced oxidation processes (AOPs) have been studied for their efficiency in decomposing these compounds, which is vital for environmental protection and the minimization of hazardous waste (Bhat & Gogate, 2021).

Analytical and Detection Methods

Research into the detection and quantification of biogenic amines in food demonstrates the broader applicability of 6-Chloro-N,N-dimethylpyridin-3-amine in analytical chemistry. These studies are essential for food safety, quality control, and understanding the nutritional aspects of food processing and storage (Önal, 2007).

Biomedical Research

While specifically excluding drug-related applications, it is worth noting that the understanding of amines' role in biological systems, such as their metabolism and catabolism by bacteria, has significant implications for biomedical research. This knowledge aids in the development of new therapeutic approaches and the biotechnological application of microorganisms (Luengo & Olivera, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-N,N-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLYCVHFZNARDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556120 |

Source

|

| Record name | 6-Chloro-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N,N-dimethylpyridin-3-amine | |

CAS RN |

41288-91-9 |

Source

|

| Record name | 6-Chloro-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)